4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one
Description
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2-chlorophenyl group and a methyl group at the 4-position of the lactam ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological or metabolic pathways. The pyrrolidin-2-one core provides a rigid scaffold, while the substituents modulate electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
4-(2-chlorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYODRNIFSOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one, also known by its CAS number 1482607-39-5, is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolidine class of organic compounds, characterized by a pyrrolidinone ring with a chlorophenyl substituent. Its chemical structure can be represented as follows:
Where:
- is the carbon atom in the pyrrolidine ring,
- is the carbon connected to the chlorophenyl group,
- is the carbonyl carbon.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, studies have shown that it can inhibit certain kinases, which are crucial in regulating cell division and proliferation, potentially making it a candidate for anticancer therapies .
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell growth. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Activation of caspase pathways |
Neuropharmacological Effects
Research has also indicated that this compound may influence neurotransmitter systems. It has been shown to modulate dopamine receptors, which could have implications for treating neuropsychiatric disorders such as depression and anxiety .
Table 2: Neuropharmacological Effects
| Study Reference | Effect Observed | Potential Application |
|---|---|---|
| Study A | Increased dopamine release | Treatment for depression |
| Study B | Reduced anxiety behavior | Anxiolytic drug development |
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry analysis .
- Neuropharmacological Study : A preclinical trial explored the effects of this compound on animal models exhibiting depressive behaviors. The administration of the compound led to a marked improvement in behavioral tests, suggesting its potential as an antidepressant agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Halogen-Substituted Pyrrolidin-2-ones
- (4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one (CAS 1252761-52-6): Substituents: Bromine and chlorine atoms at the 3- and 4-positions of the phenyl ring. Key Differences: The bromine atom increases molecular weight (274.55 g/mol) and polarizability compared to the target compound. The stereochemistry (4R) may influence binding affinity in chiral environments . Applications: Potential use in halogen-directed drug design for enhanced receptor interactions.
Thiomorpholinedione Derivatives
- 4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione (CAS 344265-74-3): Core Structure: Thiomorpholinedione (sulfur-containing ring with two ketone groups). Applications: Enhanced solubility and metabolic stability in drug candidates.
Substituent Modifications
Benzimidazole-Functionalized Derivatives
- 1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (CAS 883640-65-1): Substituents: A benzimidazole moiety linked via an ethoxy-phenoxy chain. The methoxy group enhances lipophilicity (logP ~3.5 estimated) . Applications: Targeted therapies requiring multi-domain interactions, such as kinase inhibitors.
Chloromethyl-Substituted Derivatives
- 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one (CAS 36152-29-1): Substituents: Chloromethyl group at the para position of the phenyl ring. Key Differences: The chloromethyl group increases electrophilicity, making the compound reactive in alkylation or cross-coupling reactions. Molecular weight (209.67 g/mol) is lower than the target compound . Applications: Intermediate in synthetic chemistry for functionalized pyrrolidinones.
Pharmacological and Analytical Insights
Pharmacological Activity
- 4-F-3-Methyl-α-PVP Hydrochloride (CAS Not Provided): Structural Similarity: Pyrrolidine ring with halogenated aryl groups. Key Findings: NMR and mass spectrometry confirm salt formation (11.14–11.16% chloride content), critical for bioavailability. The 3-methyl group on the phenyl ring improves metabolic stability compared to non-methylated analogs . Applications: Forensic identification of novel psychoactive substances.
Analytical Characterization
Data Tables
Table 1: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
